BenchChemオンラインストアへようこそ!

Tiprenolol

Cardiovascular Pharmacology Beta-Blocker Potency Isoproterenol Challenge

Tiprenolol (DU 21445) is a non-selective beta-adrenoceptor antagonist that uniquely combines potent beta-blockade with intrinsic sympathomimetic activity (ISA), mitigating resting bradycardia—a key differentiator from propranolol. It demonstrates 4.5× higher IV potency and a longer pharmacological half-life, demanding distinct dosing strategies. In halothane-adrenaline arrhythmia models, its effective dose is 2.5–5× lower than propranolol; it converts ouabain-induced ventricular tachycardia to sinus rhythm in 4/5 dogs at 2.0–4.0 mg/kg. Its immediate, transient renin suppression profile enables time-resolved mechanistic studies. Dose-response linearity on a logarithmic scale ensures precise experimental control.

Molecular Formula C13H21NO2S
Molecular Weight 255.38 g/mol
CAS No. 26481-51-6
Cat. No. B3422722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiprenolol
CAS26481-51-6
Molecular FormulaC13H21NO2S
Molecular Weight255.38 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1SC)O
InChIInChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3
InChIKeyCSUNLSYSEQIDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiprenolol (CAS 26481-51-6): Beta-Adrenoceptor Blocker for Cardiovascular Research


Tiprenolol (DU 21445) is a non-selective beta-adrenoceptor antagonist [1] that belongs to the beta-blocker class of cardiovascular agents [2]. It exhibits a mixed pharmacological profile characterized by potent beta-adrenergic blockade combined with intrinsic sympathomimetic activity (ISA) [3]. Unlike many beta-blockers, Tiprenolol demonstrates a relatively balanced effect on cardiac and vascular beta-receptors without pronounced cardioselectivity [4].

Tiprenolol (DU 21445): Why Generic Beta-Blocker Substitution Fails


Direct substitution of Tiprenolol with other beta-blockers is not scientifically justified due to its unique combination of potency, duration of action, and intrinsic sympathomimetic activity. Unlike propranolol, Tiprenolol demonstrates significantly less resting heart rate reduction [1] while maintaining comparable beta-blocking efficacy. Its 4.5× higher potency after intravenous administration [2] and longer pharmacological half-life [3] necessitate distinct dosing strategies. Furthermore, its differential renin suppression profile compared to pindolol, oxprenolol, and propranolol [4] precludes therapeutic equivalence assumptions.

Tiprenolol (CAS 26481-51-6) Quantitative Differentiation Evidence


4.5× Higher Beta-Blocking Potency After IV Administration vs Propranolol

In a crossover study in human subjects, d,l-tiprenolol demonstrated 4.5× greater beta-blocking potency than d,l-propranolol after intravenous injection in inhibiting the effect of isoproterenol on heart rate [1].

Cardiovascular Pharmacology Beta-Blocker Potency Isoproterenol Challenge

Significantly Less Resting Heart Rate Reduction vs Propranolol

Tiprenolol was shown to have significantly less heart rate slowing effect at rest than propranolol, despite similar beta-blocking efficacy [1]. This differential effect is attributed to its intrinsic sympathomimetic activity (ISA), which partially offsets the negative chronotropic effects of beta-blockade.

Cardiovascular Safety Heart Rate Intrinsic Sympathomimetic Activity

5× Lower Effective Dose Against Adrenaline-Induced Arrhythmias vs Propranolol

In anesthetized dogs respired with halothane, low doses of tiprenolol (0.01-0.02 mg/kg) abolished ventricular arrhythmias produced by intravenous adrenaline. The effective propranolol dose in the same model was 0.05 mg/kg [1].

Cardiac Arrhythmia Antiarrhythmic Efficacy Halothane Sensitization

Longer Pharmacological Half-Life vs Propranolol

In unanesthetized rats and dogs, the pharmacological half-life of tiprenolol was found to be longer than that of propranolol, whereas that of Kö 1400 was shorter [1]. Beta-blocking action was ranked as tiprenolol > Kö 1400 > propranolol [1].

Pharmacokinetics Duration of Action Beta-Blocker Comparison

Differential Renin Suppression Profile vs Pindolol, Oxprenolol, and Propranolol

In renovascular hypertensive rabbits, tiprenolol (20 mg/day) produced immediate but time-limited renin suppression that weakened by day 17, in contrast to propranolol's immediate and lasting suppression, oxprenolol's delayed suppression, and pindolol's intermediate profile. Renin suppression of tiprenolol was greater than pindolol and oxprenolol through day 10 [1].

Renin-Angiotensin System Antihypertensive Mechanism Beta-Blocker Pharmacology

1.8× Oral and 3.2× IV Potency vs Propranolol in Exercise Tachycardia

In a triple crossover study examining heart rate reduction during submaximal bicycle exercise in human subjects, dl-DU 21445 (tiprenolol) was 1.8× more active after oral administration and 3.2× more active after intravenous administration than dl-propranolol [1].

Exercise Pharmacology Beta-Blocker Potency Human Performance

Tiprenolol (26481-51-6) Optimal Research and Industrial Applications


Cardiovascular Research: Beta-Blocker Potency and ISA Studies

Ideal for investigations requiring a beta-blocker with high potency (4.5× propranolol IV) [1] and intrinsic sympathomimetic activity (ISA) that mitigates resting bradycardia [2]. Suitable for comparative pharmacology studies examining the impact of ISA on hemodynamic outcomes.

Experimental Arrhythmia Models

Particularly effective in halothane-adrenaline arrhythmia models where it demonstrates 2.5-5× lower effective dose than propranolol [3]. Its efficacy in ouabain-induced ventricular tachycardia (4/5 dogs converted to sinus rhythm at 2.0-4.0 mg/kg) [3] makes it a valuable tool for antiarrhythmic drug discovery.

Hypertension and Renin-Angiotensin System Research

Valuable for studies exploring the relationship between beta-blockade and renin suppression. Its immediate but transient renin suppression profile [4] distinguishes it from propranolol (sustained) and oxprenolol (delayed), enabling time-resolved analysis of renin-dependent mechanisms in renovascular hypertension models.

Exercise Physiology and Chronotropic Response Studies

Applicable in exercise physiology research due to its 1.8× oral and 3.2× IV potency advantage over propranolol in reducing exercise-induced tachycardia [5]. Its dose-response linearity on a logarithmic scale [5] facilitates precise experimental dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiprenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.